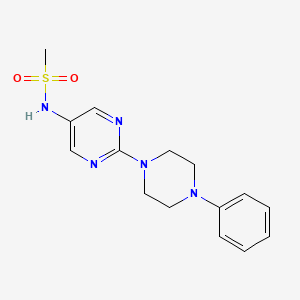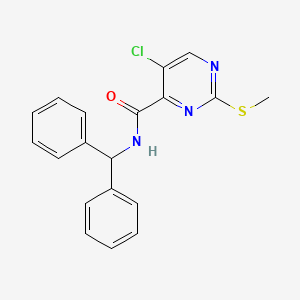
2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization in Medicinal Chemistry
2-Fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide and its derivatives have been synthesized and characterized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have shown promise in inhibiting HCV NS5B RdRp activity and displayed anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, making them potential therapeutic agents (Küçükgüzel et al., 2013).
Cyclooxygenase-2 Inhibition
Research on 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety indicates their role in cyclooxygenase (COX-1/COX-2) inhibitory activities. The findings suggest the potential of these compounds as injectable COX-2 specific inhibitors, given their pharmacokinetic properties and anti-inflammatory activity in vivo (Pal et al., 2003).
Fluorinated Pyrazolone Derivatives
The Lewis base-mediated one-pot sequential transformation process has been used to synthesize a series of fluorinated pyrazolone derivatives. This method shows efficiency in the synthesis of fluorinated compounds, which could be important for various pharmaceutical applications (Wu et al., 2012).
Effects on Pathological Pain Model
Compounds derived from this compound were tested for their effects on a pathological pain model in mice. These compounds exhibited anti-hyperalgesic action and anti-edematogenic effects, comparable to Celecoxib, in an arthritic pain model, indicating their potential as pain-relieving agents (Lobo et al., 2015).
Antibacterial and Antifungal Activities
Some derivatives of this compound have been synthesized and shown to possess significant antibacterial and antifungal activities. This suggests their potential application in the development of new antimicrobial agents (Hassan, 2013).
Cytotoxicity and Tumor Specificity
Studies on benzenesulfonamides derivatives have highlighted their potential in cytotoxicity, tumor specificity, and as carbonic anhydrase inhibitors. These compounds, particularly the 3,4,5-trimethoxy and the 4-hydroxy derivatives, displayed interesting cytotoxic activities which could be crucial for further anti-tumor activity studies (Gul et al., 2016).
Fluorometric Sensing for Metal Ions
The use of pyrazoline derivatives in fluorometric detection of metal ions like Hg2+ has been explored. This indicates potential applications in environmental monitoring and heavy metal detection (Bozkurt & Gul, 2018).
Conformation Studies in Antileishmania Activity
Crystallographic studies on N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides have revealed significant differences in conformations, contributing to our understanding of their antileishmania activity in aqueous media (Borges et al., 2014).
Anti-Inflammatory and Ulcerogenicity Studies
Novel benzenesulfonamides derivatives have been synthesized and evaluated for their anti-inflammatory activity and ulcerogenic effects. Some of these compounds have shown greater anti-inflammatory activities compared to reference drugs, with minimal or no ulcerogenic effect, suggesting their potential as safer anti-inflammatory agents (Mustafa et al., 2016).
Zinc(II) Detection
Studies on Zinc(II) specific fluorophores related to this compound indicate their importance in detecting intracellular Zn2+. These fluorophores, due to their strong fluorescence when bound to Zn2+, are significant in biological and chemical studies (Kimber et al., 2001).
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4N3O2S/c13-9-3-1-2-4-10(9)22(20,21)17-6-8-19-7-5-11(18-19)12(14,15)16/h1-5,7,17H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQIXVPPYPTJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2804037.png)
![1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2804040.png)
![2-bromo-N-{[6-(cyclopentyloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2804041.png)
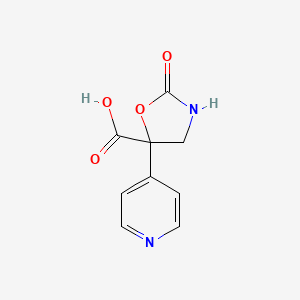
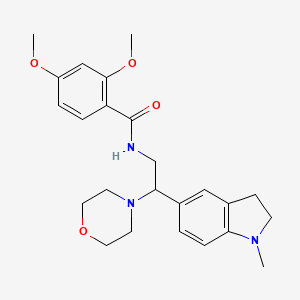
![N-allyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2804047.png)
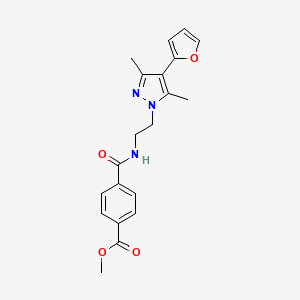
![racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B2804053.png)


![[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B2804057.png)

